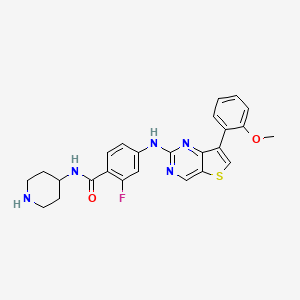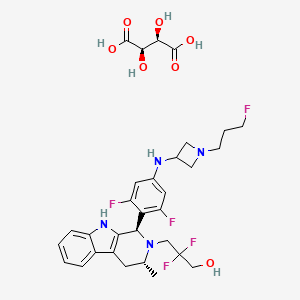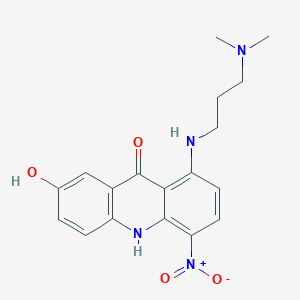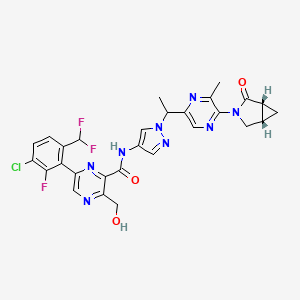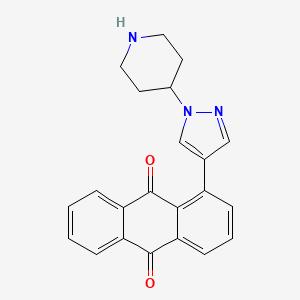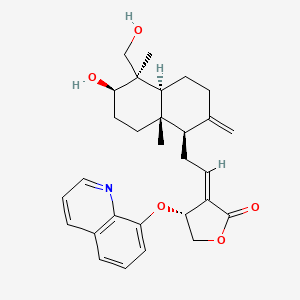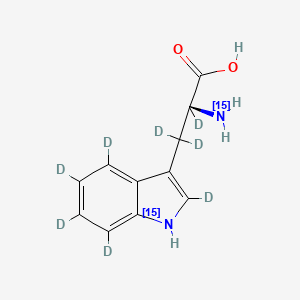
L-Tryptophan-15N2,d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan-15N2,d8 is a labeled form of L-Tryptophan, an essential amino acid. This compound is marked with deuterium (d8) and nitrogen-15 (15N2) isotopes. L-Tryptophan is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan-15N2,d8 involves the incorporation of deuterium and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through various chemical reactions, including isotope exchange reactions and the use of labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan-15N2,d8 undergoes various chemical reactions, including:
Oxidation: Conversion to indole-3-acetaldehyde and other oxidation products.
Reduction: Formation of reduced tryptophan derivatives.
Substitution: Reactions involving the substitution of functional groups on the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include indole derivatives, reduced tryptophan compounds, and substituted tryptophan analogs .
Scientific Research Applications
L-Tryptophan-15N2,d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in protein synthesis studies and to investigate metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
L-Tryptophan-15N2,d8 exerts its effects by serving as a precursor to several important biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-Tryptophan in biological systems. The molecular targets include enzymes involved in the synthesis of serotonin, melatonin, and other metabolites .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan-13C11,15N2: Another labeled form of L-Tryptophan with carbon-13 and nitrogen-15 isotopes.
L-Tryptophan-1-13C: Labeled with carbon-13 at the first position.
L-Tryptophan-(indole-d5): Labeled with deuterium on the indole ring
Uniqueness
L-Tryptophan-15N2,d8 is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of metabolic pathways and interactions .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D,12+1,13+1 |
InChI Key |
QIVBCDIJIAJPQS-NPMFFDEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C([15NH]2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


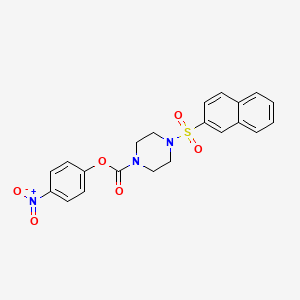
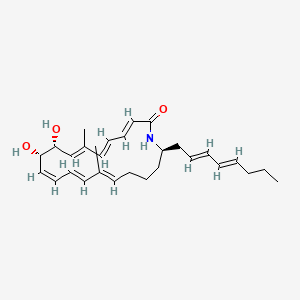
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
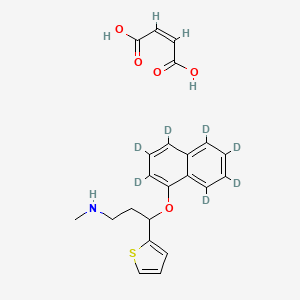
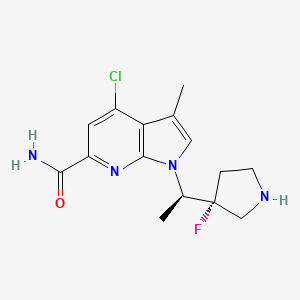
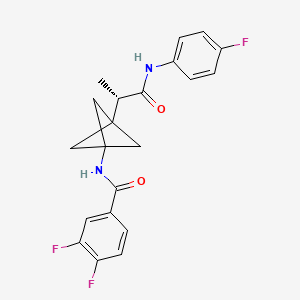
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
